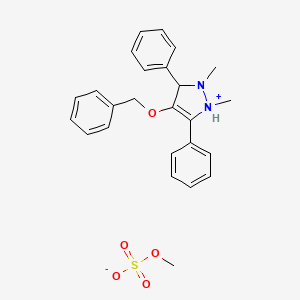
(8E)-2,6-dimethyl-2,8-undecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-2,8-undecadiene is an organic compound with the molecular formula C13H24. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2,8-undecadiene can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate alkyl halide under Grignard conditions can yield 2,6-Dimethyl-2,8-undecadiene. The reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-2,8-undecadiene may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the coupling of smaller alkene units to form the desired diene. These processes are often carried out at elevated temperatures and pressures to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-2,8-undecadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bonds can yield the corresponding alkane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Halogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-2,8-undecadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-2,8-undecadiene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the compound’s double bonds act as nucleophiles, attacking electrophilic species to form addition products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Hexadiene: Another diene with similar reactivity but a shorter carbon chain.
1,5-Cyclooctadiene: A cyclic diene with different structural properties.
2,5-Dimethyl-2,4-hexadiene: A structurally similar compound with different substitution patterns.
Uniqueness
2,6-Dimethyl-2,8-undecadiene is unique due to its specific substitution pattern and chain length, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C13H24 |
|---|---|
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
(8E)-2,6-dimethylundeca-2,8-diene |
InChI |
InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H,5,8,10-11H2,1-4H3/b7-6+ |
Clé InChI |
XIPNLMQVTICUGP-VOTSOKGWSA-N |
SMILES isomérique |
CC/C=C/CC(C)CCC=C(C)C |
SMILES canonique |
CCC=CCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)









![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)


